molecular formula C12H11BFNO3 B1438676 [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid CAS No. 1313760-54-1

[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid

Cat. No. B1438676
CAS RN: 1313760-54-1
M. Wt: 247.03 g/mol
InChI Key: KSVNWDKKSZTPLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their esters, such as [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid, often involves the use of protocols like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid is represented by the formula C12H11BFNO3 . The compound has a molecular weight of 247.03 .

Scientific Research Applications

Medicinal Chemistry Drug Synthesis

The compound [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid is utilized in the synthesis of various drugs due to its ability to participate in cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is known for its mild conditions and functional group tolerance, making it ideal for creating complex molecules .

Biological Activity Studies

Boronic acids, including our compound of interest, are often used in the design and synthesis of novel heterocyclic compounds with potential biological activities. For example, they can be evaluated against specific cell lines for anti-fibrotic activity or other therapeutic effects .

Analytical Chemistry Sensing Applications

Boronic acids are known for their interactions with cis-diols, which makes them useful in sensing applications. They can be part of sensor molecules that improve selectivity towards specific analytes .

Neutron Capture Therapy

Phenylboronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Reference Standards for Testing

This compound is also used as a high-quality reference standard in pharmaceutical testing to ensure accurate results .

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid in chemical reactions often involves transmetalation . This process occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The safety information for [5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

[5-fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-9-4-5-12(11(7-9)13(16)17)18-8-10-3-1-2-6-15-10/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVNWDKKSZTPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid

CAS RN

1313760-54-1
Record name [5-fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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